molecular formula C9H13N B194571 N-Ethylbenzylamine CAS No. 14321-27-8

N-Ethylbenzylamine

Cat. No.: B194571
CAS No.: 14321-27-8
M. Wt: 135.21 g/mol
InChI Key: HVAAHUDGWQAAOJ-UHFFFAOYSA-N
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Description

N-Ethylbenzylamine is an organic compound with the molecular formula C9H13N. It is a secondary amine where the nitrogen atom is bonded to an ethyl group and a benzyl group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Scientific Research Applications

N-Ethylbenzylamine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is employed in the production of polymers, resins, and specialty chemicals.

Safety and Hazards

N-Ethylbenzylamine is a combustible liquid and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound . It should be kept away from heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

N-Ethylbenzylamine plays a significant role in biochemical reactions. It has been used to demonstrate the reactivity of compounds such as NDTE (2,5-dihydroxyphenylacetic acid, 2,5-bis-tetrahydropyranyl ether p-nitrophenyl ester) and HLTE (homogentisic gamma-lactone tetrahydropyranyl ether) . The compound interacts with enzymes and proteins, facilitating the formation of derivatives like 2-[(N-Benzyl, N-ethyl)amino] using 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one . These interactions highlight the compound’s versatility in biochemical synthesis and its potential as a reactive intermediate.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It has been shown to interact with specific enzymes, leading to changes in their activity and subsequent effects on gene expression . These interactions at the molecular level are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental designs. Studies have shown that this compound can maintain its activity over extended periods, but its long-term effects on cellular function need to be carefully monitored . Understanding these temporal effects is essential for optimizing its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding these transport and distribution processes is essential for optimizing the compound’s use in biochemical research and therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its activity

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Ethylbenzylamine can be synthesized through the reductive amination of benzaldehyde with ethylamine. The reaction typically involves the following steps:

    Formation of an imine intermediate: Benzaldehyde reacts with ethylamine to form an imine.

    Reduction of the imine: The imine is then reduced using a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-Ethylbenzylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound N-oxide.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Ethylbenzylamine.

    Substitution: Various substituted benzylamines depending on the substituent introduced.

Comparison with Similar Compounds

    N-Benzylmethylamine: Similar structure but with a methyl group instead of an ethyl group.

    Dibenzylamine: Contains two benzyl groups attached to the nitrogen atom.

    N-Isopropylbenzylamine: Contains an isopropyl group instead of an ethyl group.

Uniqueness: N-Ethylbenzylamine is unique due to its specific combination of an ethyl group and a benzyl group attached to the nitrogen atom. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

N-benzylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-2-10-8-9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAAHUDGWQAAOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022259
Record name N-Ethylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14321-27-8
Record name Ethylbenzylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14321-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethylbenzylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-ethyl-
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Record name N-Ethylbenzylamine
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Record name N-ethylbenzylamine
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Record name N-ETHYLBENZYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of N-Ethylbenzylamine in chemical synthesis?

A1: this compound serves as a versatile building block in organic synthesis. It acts as a reactant in the production of organotin(IV) N-ethyl-N-benzyldithiocarbamate complexes [], α-cyanoketene-N,S-acetals [], and various pyrimidine derivatives []. Moreover, it can be utilized in the synthesis of etilefrine hydrochloride, a pharmaceutical compound [].

Q2: Can this compound be synthesized from other readily available chemicals?

A2: Yes, this compound can be synthesized via the acid-catalyzed reaction of benzylamine and ethanol under pressure. Research indicates that optimal conditions (497 K, 6.3417 MPa, 1-hour residence period, 1:3 benzylamine to ethanol molar ratio, and 1:1 benzylamine to hydrochloric acid molar ratio) yield a 78.39% conversion of benzylamine to this compound []. Another study explored the solvolysis of benzylamine by ethanol, revealing that this compound forms as an intermediate in the production of benzylethylether [].

Q3: How does the structure of this compound influence its reactivity?

A3: this compound possesses a secondary amine group, which significantly influences its reactivity. This group allows for the formation of various derivatives, such as dithiocarbamates [], α-cyanoketene-N,S-acetals [], and pyrimidine derivatives []. Additionally, the presence of both an aromatic ring and an alkyl chain in its structure contributes to its solubility properties and potential interactions in chemical reactions.

Q4: Are there any studies investigating the toxicity of this compound?

A4: Yes, the toxicity of this compound and its corresponding dithiocarbamate derivative has been assessed using the Escherichia coli growth inhibition bioassay (IGEC) and the acetylcholinesterase (AChE) inhibition test []. This study provided valuable insights into the potential environmental and health impacts of this compound, highlighting the importance of responsible handling and application.

Q5: How is mass spectrometry employed in the analysis of this compound?

A5: Mass spectrometry plays a crucial role in the structural elucidation and identification of this compound and its derivatives. Studies have utilized both low and high-resolution mass spectrometry, coupled with ion kinetic energy (IKE) measurements, to determine fragmentation patterns and characterize the compound's structure []. This analytical technique enables researchers to understand the compound's behavior upon ionization and its potential breakdown products.

Q6: Have there been any investigations into the electrochemical properties of this compound derivatives?

A6: Research has explored the use of hydroquinone-based derivatization reagents to create electrochemically active products from this compound []. This approach allows for the sensitive detection and quantification of the compound using electrochemical techniques like cyclic voltammetry and liquid chromatography-electrochemical detection (LC-EC).

Q7: What insights have been gained from studying the base equilibrium of this compound in micellar systems?

A7: Ultrasonic relaxation absorption studies on this compound in the presence of sodium dodecyl sulfate (SDS) micelles have provided valuable information regarding its base equilibrium kinetics and thermodynamics []. These findings contribute to a deeper understanding of the compound's behavior in complex systems and can inform the development of applications where micellar interactions are relevant.

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